5-Fluoro-1-methylpyridin-2(1H)-one
Description
5-Fluoro-1-methylpyridin-2(1H)-one (CAS: 51173-06-9) is a fluorinated pyridinone derivative with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol. Its structure features a fluorine atom at the 5-position and a methyl group at the 1-position of the pyridinone ring (Figure 1).
Properties
IUPAC Name |
5-fluoro-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSVPTRXUHRPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512707 | |
| Record name | 5-Fluoro-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51173-06-9 | |
| Record name | 5-Fluoro-1-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51173-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methylpyridin-2(1H)-one typically involves the fluorination of 1-methylpyridin-2(1H)-one. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination or degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to increased potency and selectivity. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl Substituents : The 5-fluoro substituent in the target compound reduces steric hindrance compared to bulkier groups like bromine (e.g., 5-Bromo-3-fluoropyridin-2(1H)-one) but may enhance electronic effects for target binding .
- Positional Effects : The 1-methyl group in this compound improves metabolic stability compared to analogs with extended side chains (e.g., 5-Chloro-1-(4-piperidinylmethyl)-pyridin-2(1H)-one) .
- Bioisosteric Potential: The pyridinone core mimics adenine in kinase inhibitors, while fluorination at position 5 enhances bioavailability and target affinity .
2.2 Physicochemical and Spectroscopic Comparisons
NMR Data :
- This compound : While specific NMR data are unavailable in the evidence, analogs like 5-Bromo-3-fluoropyridin-2(1H)-one show distinct ¹H NMR signals for aromatic protons (δ 7.8–8.2 ppm) and fluorine coupling patterns .
- Pyridin-2(1H)-one Derivatives : Compounds with bulky substituents (e.g., piperidinylmethyl groups) exhibit upfield shifts due to electron-donating effects .
- Solubility and Lipophilicity: The 1-methyl group in the target compound increases hydrophobicity (logP ~1.2) compared to polar analogs like 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one (logP ~0.5) .
2.3 Pharmacological Relevance
- Drug Optimization : In Table 4 of , pyridin-2(1H)-one derivatives with piperazine-carbonyl groups were optimized for eIF4A3 selectivity, highlighting the importance of substituent size and polarity at the 1-position .
Biological Activity
5-Fluoro-1-methylpyridin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a pyridinone ring, enhances its reactivity and biological properties. This article explores the biological activity of this compound, including its mechanism of action, applications in drug development, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 128.10 g/mol
- Structure : Contains a pyridine ring with a methyl group at the 1-position and a fluorine atom at the 5-position.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the fluorine atom enhances binding affinity to target proteins or enzymes, which may lead to increased potency and selectivity. The compound can engage in interactions such as:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions influence several biochemical pathways, making it a candidate for further investigation in therapeutic applications.
Biological Activity and Applications
This compound has been studied for various biological activities:
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties similar to those of nucleoside analogs like 5-fluorouracil. A study demonstrated its ability to inhibit cell proliferation in L1210 mouse leukemia cells, with IC values in the nanomolar range . The mechanism involves the intracellular release of active metabolites that interfere with DNA synthesis.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to known inhibitors allows it to modulate enzymatic activity, which is crucial in cancer therapy and other diseases .
Case Studies
Research Applications
The compound serves as a valuable building block in synthetic chemistry and medicinal research. Its applications include:
- Drug Development : Investigated for use as an anticancer agent or enzyme inhibitor.
- Material Science : Utilized in creating fluorinated polymers with unique properties due to its reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
